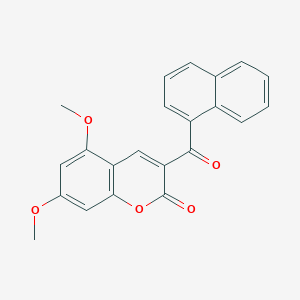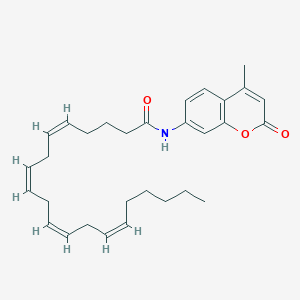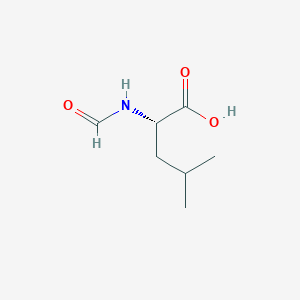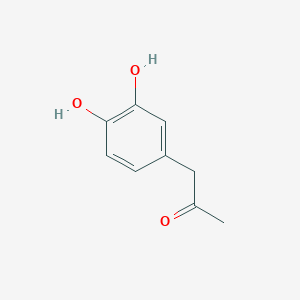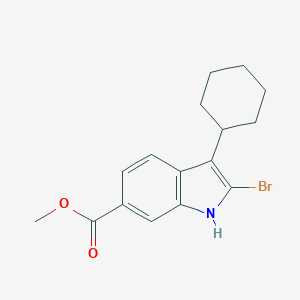
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
描述
Synthesis Analysis
The synthesis of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate and related compounds involves several key strategies, including bromination, cycloaddition, and intramolecular cyclization. Bromination reactions, such as those described by Bellucci et al. (1972), demonstrate the regioselective introduction of bromine into cyclic structures, which is crucial for creating the bromo-indole framework (Bellucci, Marioni, & Marsili, 1972). Furthermore, Katritzky et al. (1996) illustrated the synthesis of substituted carbazoles and cyclopent[b]indoles through lithiation and 1,4-addition, followed by cyclization, showcasing methods that could be adapted for the synthesis of related indole derivatives (Katritzky, Zhang, Xie, & Ghiviriga, 1996).
Molecular Structure Analysis
The molecular structure of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate and its analogs can be elucidated through techniques such as NMR spectroscopy and X-ray crystallography. Studies such as those by Niemyjska et al. (2012) on methyl indole-3-carboxylate derivatives provide insight into the conformation and stereochemistry of similar compounds, using solid-state NMR and X-ray diffraction to characterize their structure (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Chemical Reactions and Properties
The chemical behavior of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is influenced by its functional groups, allowing for a variety of reactions, including nucleophilic substitutions and carbene complex formations. The reaction of indole derivatives with propargyl alcohols, as explored by Selvaraj, Debnath, & Swamy (2019), highlights the potential for [4 + 3]-annulation and unexpected migration of carboxylate groups, which could be relevant for modifying the indole core of our compound of interest (Selvaraj, Debnath, & Swamy, 2019).
Physical Properties Analysis
The physical properties of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, such as melting point, solubility, and crystalline structure, are essential for understanding its behavior in various solvents and conditions. These properties can be determined using analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific studies on this compound might not be readily available.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are crucial for the practical application of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate in synthetic chemistry. The compound's reactivity with zinc and N-cyclohexyl-2-oxo- and 6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamides, as reported by Kirillov, Nikiforova, & Baibarodskikh (2015), showcases its potential for further functionalization and the synthesis of complex molecules (Kirillov, Nikiforova, & Baibarodskikh, 2015).
科学研究应用
Indole derivatives are significant in various scientific fields due to their prevalence in natural products and drugs . Here are some general applications:
-
Pharmaceutical Research
- Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application vary depending on the specific derivative and its intended use. For instance, some are used in drug formulations that can be administered orally or intravenously .
- The outcomes of these applications are typically evaluated through clinical trials, which assess the efficacy and safety of the indole derivative in treating the targeted condition .
-
Chemical Synthesis
- Indole derivatives are often synthesized from commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
- This process involves exposing the mixture of reactants to microwave irradiation, resulting in the desired products in excellent yields and high regioselectivity .
- The synthesized compounds are confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .
属性
IUPAC Name |
methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-20-16(19)11-7-8-12-13(9-11)18-15(17)14(12)10-5-3-2-4-6-10/h7-10,18H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQJFUQDXVNLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457766 | |
| Record name | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
CAS RN |
494799-19-8 | |
| Record name | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494799-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)
![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)







